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Introduction

Anabasine is a pyridine alkaloid naturally found in plants of the Nicotiana genus, particularly

tree tobacco (Nicotiana glauca).[1][2] Structurally, it is an isomer of nicotine, comprising a

pyridine ring linked to a piperidine ring.[1] This core structure has served as a versatile scaffold

for the development of a wide range of derivatives with diverse biological activities. Anabasine

and its analogues primarily exert their effects by interacting with nicotinic acetylcholine

receptors (nAChRs), acting as agonists.[2] This interaction is the basis for its historical use as

an insecticide and its modern investigation for various therapeutic applications, including the

treatment of cognitive disorders.[3][4] This guide provides an in-depth analysis of the structure-

activity relationships (SAR) of anabasine derivatives, detailing their synthesis, biological

evaluation, and the key structural modifications that govern their activity.

Core Structure and Chemical Properties
Anabasine (3-(piperidin-2-yl)pyridine) is a colorless, viscous liquid that is soluble in water and

most organic solvents.[4] Its structure features two key nitrogen-containing rings: a pyridine

ring, which is aromatic, and a saturated piperidine ring. The stereochemistry of the chiral center

at the 2-position of the piperidine ring plays a crucial role in its biological activity. The (S)-

enantiomer is the naturally occurring form.[1] Modifications to either of these rings, the linker

between them, or the nitrogen atoms have been extensively explored to modulate the

pharmacological profile of the resulting derivatives.
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Structure-Activity Relationship (SAR) Analysis
The biological activity of anabasine derivatives is highly dependent on their structural features.

Key modifications have been investigated to enhance potency and selectivity for different

biological targets.

Nicotinic Acetylcholine Receptor (nAChR) Agonism
Anabasine derivatives are potent agonists at various nAChR subtypes. Research has

particularly focused on developing selective agonists for the α7 nAChR subtype, which is

implicated in cognitive processes and neuroprotection, making it a promising target for treating

Alzheimer's disease and schizophrenia.[3]

The parent compound, anabasine, and its close analogue, anabaseine, are potent agonists at

muscle and neuronal α-bungarotoxin-sensitive nicotinic receptors.[5] The rank order of potency

for stimulating homomeric α7 receptors is anabaseine > anabasine > nicotine.[5]

Key SAR insights for α7 nAChR activity include:

The Benzylidene Moiety: The introduction of a benzylidene group at the 3-position of the

anabaseine imine double bond has led to highly potent and selective α7 agonists.

Substitution on the Benzylidene Ring: The position and nature of substituents on the

benzylidene ring are critical. For instance, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-

A or GTS-21) is a well-known partial agonist at α7 nAChRs.[3]

Dimethylamino Cinnamylidine Substitution: The derivative 3-(4)-dimethylaminocinnamylidine

anabaseine (DMAC) was found to be a selective and potent α7 receptor agonist, more so

than nicotine or anabaseine itself, while showing little activity at other subtypes like α4β2.[6]

Table 1: Activity of Anabaseine Derivatives at Nicotinic Receptors
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Compound Modification
Receptor
Subtype

Activity/Poten
cy

Reference

Anabaseine Core Structure α7 nAChR Potent Agonist [5]

Anabasine Core Structure α7 nAChR

Agonist, less

potent than

Anabaseine

[5]

Nicotine Reference α7 nAChR

Agonist, less

potent than

Anabaseine and

Anabasine

[5]

DMXB-A (GTS-

21)

3-(2,4-

dimethoxybenzyli

dene)

α7 nAChR Partial Agonist [3]

DMXB-A (GTS-

21)

3-(2,4-

dimethoxybenzyli

dene)

α4β2 nAChR
Binds with Ki=20

nM
[3]

DMAC

3-(4-

dimethylaminocin

namylidine)

α7 nAChR
Selective and

potent agonist
[6]

| DMAC | 3-(4-dimethylaminocinnamylidine) | α4β2 nAChR | Low agonist activity |[6] |

Antimicrobial and Antifungal Activity
N-acylation of the piperidine nitrogen in anabasine has yielded derivatives with significant

antimicrobial and antifungal properties.[7]

Isoxazole Fragments: The introduction of isoxazole-containing acyl groups leads to

compounds with the most pronounced antibacterial activity, particularly against

Staphylococcus aureus.[7][8]

Adamantane Fragments: Derivatives featuring an adamantane moiety have shown the

greatest antiviral effects.[7][9]
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Phenylisoxazole vs. Tolylisoxazole: The substitution pattern on the acyl moiety influences the

spectrum of activity. An anabasine derivative with a 5-phenylisoxazole fragment showed

moderate activity against Escherichia coli but not Bacillus subtilis, while the opposite was

true for a 4-tolyl substituted analogue.[8]

Table 2: Minimum Inhibitory Concentration (MIC) of N-Acyl Anabasine Derivatives

Compoun
d ID

Acyl
Substitue
nt

S. aureus
(μM)

B.
subtilis
(μM)

E. coli
(μM)

C.
albicans
(μM)

Referenc
e

Anabasin
e

(unsubsti
tuted)

77.1 77.1 154.1 50.0 [8]

1a

5-Methyl-3-

isoxazolec

arbonyl

18.1 146.1 - - [8]

1b

5-

Phenylisox

azolecarbo

nyl

- -
Moderate

Activity*
- [8]

1c

5-(4-

Tolyl)isoxa

zolecarbon

yl

-
Moderate

Activity*
- 144.0 [8]

Note: Quantitative MIC values for 1b and 1c against these specific strains were not provided in

the source, only qualitative activity descriptions.

Analgesic and Insecticidal Activity
Analgesic Activity: A majority of the synthesized N-acyl anabasine derivatives have

demonstrated significant analgesic activity in animal models, effectively reducing pain

responses.[7][9]
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Insecticidal Activity: Anabasine itself has a long history of use as a botanical insecticide, a

property attributed to its action as a nAChR agonist in insects.[2][4][10] In bioassays against

Pieris rapae larvae, the median effective concentration (EC50) of anabasine was 0.572 mg

per larva.[11]

Experimental Protocols
General Procedure for Synthesis of N-acyl Anabasine
Derivatives
This protocol is adapted from the synthesis of N-acyl derivatives with 1,2-azole and

adamantane fragments.[7]

Dissolution: Dissolve anabasine (1.6 g, 10 mmol) in 100 mL of dry dichloromethane.

Addition of Base: Add triethylamine (1.2 g, 12 mmol) to the solution under stirring.

Addition of Acyl Chloride: Successively add the desired acyl chloride (e.g., 1,2-azole-3-

carbonyl chloride or adamantane-1-carbonyl chloride) (11 mmol) to the solution.

Reaction: Stir the mixture for 1 hour and then leave it for 15 hours at room temperature (20–

23 °C).

Workup (Washing): Wash the reaction mixture sequentially with water (2 x 200 mL, with 1

hour of stirring for each wash) and a 5% sodium bicarbonate solution (2 x 200 mL, with 1

hour of stirring for each wash).

Drying and Isolation: Separate the organic layer and dry it over anhydrous Na₂SO₄. The

solvent can then be removed under reduced pressure to yield the crude product, which may

be further purified by chromatography.

General Procedure for Synthesis of Anabasine
Analogues via Diol Cyclization
This protocol outlines a method for creating the piperidine ring of anabasine analogues.[12]
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Diol Formation: Reduce the corresponding 1-(3-pyridinyl)-1,5-hydroxy ketone with sodium

borohydride (NaBH₄) in methanol at 0°C. Stir the mixture for 1 hour, evaporate the solvent,

and extract the resulting diol with dichloromethane.

Mesylation: Dissolve the diol (10 mmol) in anhydrous dichloromethane (100 mL) with

triethylamine (50 mmol) under a nitrogen atmosphere. Cool the mixture to 0°C.

Cyclization Precursor Formation: Add methanesulfonyl chloride (MsCl) (30 mmol) dropwise

over 1 hour. Stir the solution until thin-layer chromatography (TLC) indicates the

consumption of the starting material.

Quenching and Extraction: Quench the reaction with water (100 mL) and extract the

aqueous phase with dichloromethane (3 x 50 mL). The cyclization of the mesylated

intermediate leads to the formation of the piperidine ring.

Assay for Nicotinic Receptor Function (Xenopus Oocyte
Expression System)
This is a representative protocol for evaluating the agonist activity of anabasine derivatives at

specific nAChR subtypes.[5][6]

Oocyte Preparation: Harvest oocytes from Xenopus laevis and prepare them for injection.

cRNA Injection: Inject oocytes with cRNAs encoding the subunits of the desired nAChR

subtype (e.g., α7 for homomeric receptors, or α4 and β2 for heteromeric receptors).

Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with a

saline solution.

Compound Application: Apply the test compound (e.g., anabasine derivative) at various

concentrations to the oocyte.

Data Acquisition: Record the induced transmembrane currents using a two-electrode

voltage-clamp technique.
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Data Analysis: Plot the current response against the compound concentration to generate a

dose-response curve and determine the EC₅₀ (the concentration that elicits a half-maximal

response).

Visualizing Pathways and Workflows
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The anabasine scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives

with a wide spectrum of biological activities. Structure-activity relationship studies have

revealed that specific modifications to its core structure can selectively enhance its potency

towards different targets. N-acylation is a key strategy for developing antimicrobial and

analgesic agents, with isoxazole and adamantane moieties being particularly effective. For

neuropharmacology, modification of the related anabaseine structure with substituted

benzylidene groups has produced highly selective and potent agonists of the α7 nAChR, which

are valuable tools for research and potential therapeutics for cognitive disorders. Future

research will likely focus on further refining these derivatives to optimize their pharmacokinetic

properties and clinical efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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